4-(4-Bromophenyl)-4-fluorotetrahydro-2h-pyran
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-4-fluorooxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRXYFDRXYGWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenyl and fluorinated intermediates.
Formation of Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions involving appropriate precursors.
Substitution Reactions: The bromophenyl and fluorine groups are introduced through substitution reactions, often using reagents such as bromine and fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a tetrahydropyran ring substituted with a bromophenyl group and a fluorine atom. Its molecular formula is , and it is characterized by its complex structure that facilitates various chemical interactions.
Chemistry
- Building Block in Organic Synthesis : 4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran serves as a precursor for synthesizing more complex molecules. It can be involved in nucleophilic substitutions and cyclization reactions.
- Material Development : This compound is utilized in the development of new materials, particularly in the synthesis of polymers and nanomaterials. For instance, it has been incorporated into the synthesis of single-molecule diodes, demonstrating promising electrical properties for molecular electronic devices.
Biology
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. These compounds are being investigated for their potential to combat bacterial infections.
- Anticancer Properties : Research indicates that tetrahydropyran derivatives may inhibit cancer cell growth. For example, compounds similar to this compound have shown activity against glioblastoma cell lines, suggesting a pathway for therapeutic development targeting specific kinases involved in tumor growth .
Medicine
- Drug Development : The compound is explored for its pharmacological activities, particularly in designing drugs that target specific biological pathways. The presence of bromine and fluorine enhances its binding affinity to various receptors and enzymes.
- Experimental Drug Formulations : It has been used in formulations aimed at improving drug solubility and bioavailability, making it a candidate for further clinical trials.
Industry
- Chemical Intermediates : In industrial applications, this compound acts as an intermediate in the production of various chemicals, including agrochemicals and specialty chemicals.
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromophenyl and fluorine groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Structural and Functional Differences
Fluorine vs. In contrast, the amine group in 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine adds basicity and hydrogen-bond donor capacity, which may favor interactions with biological targets .
Aromatic vs. Alkyl Substituents Brominated aromatic rings (e.g., in 2-(4-Bromophenoxy)tetrahydro-2H-pyran) enable π-π stacking interactions, whereas alkyl chains (e.g., in 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran) increase hydrophobicity, affecting solubility and membrane permeability .
Conformational Stability Fluorinated pyrans, such as the target compound, may adopt distinct conformations due to the steric and electronic effects of fluorine. X-ray studies of related fluorinated pyrans (e.g., 4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile) reveal boat conformations stabilized by intramolecular hydrogen bonds .
Reactivity Ketone-containing analogues like (4-bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone are prone to nucleophilic attacks, whereas the fluorine substituent in the target compound may direct electrophilic substitution reactions .
Biological Activity
4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran is a compound belonging to the class of pyran derivatives, characterized by its unique combination of bromine and fluorine substituents. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H10BrF O. The compound features a tetrahydropyran ring, which is significant for its biological interactions. The presence of bromine and fluorine atoms can influence the compound's reactivity and biological properties, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydropyran : Reacting 4-bromobenzaldehyde with a suitable alcohol under acidic conditions to form the tetrahydropyran structure.
- Fluorination : Using fluorinating agents to introduce the fluorine atom into the structure.
This synthetic pathway allows for the generation of derivatives that may exhibit enhanced biological activities.
Biological Activities
Research indicates that pyran derivatives, including this compound, possess a variety of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.
- Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, indicating potential applications in oncology.
- Modulation of Signaling Pathways : Pyran derivatives can influence cellular signaling pathways, which is crucial for their therapeutic applications.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study investigated the antimicrobial effects of several pyran derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
-
Anticancer Activity Investigation :
- In vitro assays demonstrated that this compound could inhibit the growth of specific cancer cell lines. The compound showed IC50 values comparable to established anticancer drugs, highlighting its potential as a lead compound for further development .
-
Mechanistic Studies :
- Research focused on understanding the mechanism of action revealed that this compound interacts with cellular receptors involved in apoptosis and cell cycle regulation, providing insights into its therapeutic mechanisms .
Summary Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Anticancer | Growth inhibition in cancer cell lines | |
| Signaling Modulation | Interaction with apoptosis pathways |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves diastereoselective cyclization or transition-metal-catalyzed coupling. For example, copper(II)–bisphosphine catalysts enable stereocontrol in tetrahydropyran derivatives by modulating ligand steric effects and solvent polarity . Fluorination can be achieved via nucleophilic substitution (e.g., using KF or AgF) at the 4-position, while bromophenyl groups are introduced via Suzuki-Miyaura cross-coupling . Optimizing reaction temperature (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 substrate:catalyst) improves yields (>70%) and minimizes side products like dehalogenated byproducts .
Q. How can NMR and mass spectrometry confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the fluorine-coupled splitting of the tetrahydropyran C4 proton (δ ~4.2–4.5 ppm, J = 48–52 Hz) and aromatic protons from the bromophenyl group (δ ~7.3–7.6 ppm). Diastereotopic protons in the pyran ring show distinct coupling patterns (e.g., J = 10–12 Hz for axial-equatorial interactions) .
- HRMS : Expect molecular ion peaks at m/z ≈ 299.0 (M+H)+ for C₁₁H₁₀BrFO. Isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) confirm bromine presence .
Q. What strategies resolve racemic mixtures during synthesis?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers using hexane:isopropanol (90:10) at 1.0 mL/min . Alternatively, asymmetric catalysis with BINOL-derived ligands induces enantioselectivity (>80% ee) during cyclization .
Advanced Research Questions
Q. How can computational modeling predict reactivity and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) optimize geometry and compute Fukui indices to identify electrophilic sites (e.g., fluorine at C4) prone to nucleophilic attack .
- Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., COX-2 or HMG-CoA reductase) using crystal structures (PDB: 5KIR). Key binding motifs include halogen bonding (Br···O) and π-π stacking with phenyl groups .
Q. What methodologies analyze stability under varying pH and temperature?
- Methodological Answer :
- Kinetic Studies : Monitor degradation via HPLC (C18 column, acetonitrile:water 70:30) at 25–60°C. Pseudo-first-order kinetics reveal hydrolysis rates (k ≈ 0.05 h⁻¹ at pH 7.4), with fluorinated analogs showing greater stability than chloro derivatives .
- pH-Rate Profiling : Buffer solutions (pH 1–12) identify degradation pathways (e.g., acid-catalyzed ring-opening or base-induced defluorination) .
Q. How does X-ray crystallography resolve stereochemical ambiguities in substituted tetrahydropyrans?
- Methodological Answer : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) determines absolute configuration. For example, puckering parameters (q₂, θ) distinguish boat vs. chair conformations, while torsion angles (e.g., C2-C1-C11-C12 ≈ −51.4°) confirm substituent orientation . Hydrogen-bonding networks (e.g., N–H···O) stabilize crystal packing, validated via Mercury software .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
